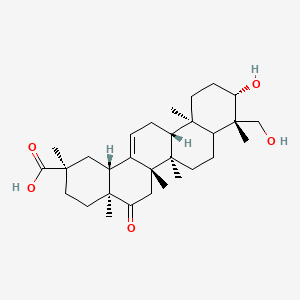
heparin disaccharide II-A, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heparin disaccharide II-A, sodium salt is a product of heparin and heparin sulphate digestion . It is prepared by digesting porcine mucosal heparin with bacterial heparinase enzymes . The product is exceptionally pure, greater than 95% by HPLC .
Synthesis Analysis
The synthesis of heparin disaccharides involves the action of heparinase II . The unsaturated heparin disaccharides are produced by digesting porcine mucosal heparin with the bacterial heparinase enzymes .Molecular Structure Analysis
The molecular weight of heparin disaccharide II-A, sodium salt is 563.35 . Its molecular formula is C12H16NO16S2•3Na . The structure of heparin is extremely complex due to heterogeneity in both sequence and size .Chemical Reactions Analysis
Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerisation enzymes on a regular repeating disaccharide background . The repeating disaccharide of the heparosan precursor sets the typical GAG pattern of alternating uronic acid and hexosamine .Physical And Chemical Properties Analysis
Heparin disaccharide II-A, sodium salt is a solid that mixes with water . Its overall conformation is rod-like in solution as well as in the solid state .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of heparin disaccharide II-A, sodium salt involves the depolymerization of heparin followed by the selective cleavage of the disaccharide unit. The disaccharide unit is then converted to its sodium salt form.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrogen peroxide", "Sodium chloride", "Acetic acid", "Ethanol" ], "Reaction": [ "Depolymerization of heparin using hydrogen peroxide and sodium hydroxide", "Selective cleavage of the disaccharide unit using sodium hydroxide and sodium chloride", "Conversion of the disaccharide unit to its sodium salt form using acetic acid and ethanol" ] } | |
Numéro CAS |
136098-06-1 |
Nom du produit |
heparin disaccharide II-A, sodium salt |
Formule moléculaire |
C14H21NNa2O14S |
Poids moléculaire |
505.355 |
Nom IUPAC |
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);;/t6-,7-,8+,10+,11+,12+,14-;;/m0../s1 |
Clé InChI |
IAAJPSODROFFEW-UFNCJXMFSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



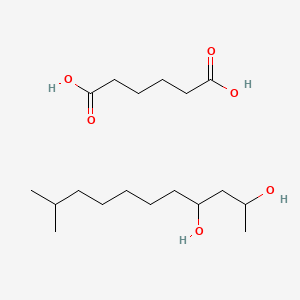
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
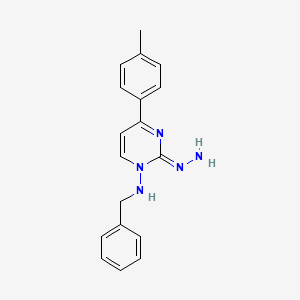
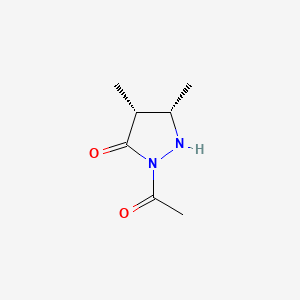
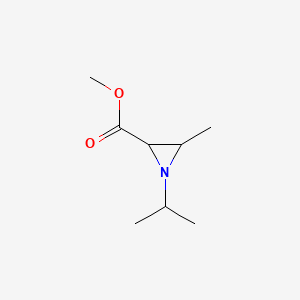
![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)
